methyl 4-amino-2-methyl-1H-indole-1-carboxylate

Description

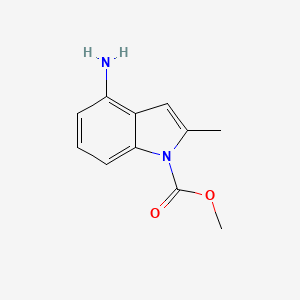

Methyl 4-amino-2-methyl-1H-indole-1-carboxylate is a substituted indole derivative characterized by a methyl group at position 2, an amino group at position 4, and a methyl carboxylate ester at position 1 of the indole ring (Figure 1). Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name |

methyl 4-amino-2-methylindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-6-8-9(12)4-3-5-10(8)13(7)11(14)15-2/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITZZRHNDILZKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N1C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including methyl 4-amino-2-methylindole-1-carboxylate, often involves the Fischer indole synthesis. This method typically starts with the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form the indole core . Specific reaction conditions and reagents may vary depending on the desired substituents on the indole ring.

Industrial Production Methods

Industrial production of indole derivatives often employs scalable synthetic routes that ensure high yield and purity. These methods may include catalytic processes and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

methyl 4-amino-2-methyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of nitro groups to amines.

Substitution: Electrophilic substitution reactions on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-amino-2-methyl-1H-indole-1-carboxylate has the molecular formula and a molecular weight of 204.22 g/mol. Its structure features an indole core, which is known for its significance in various biological activities.

Antiviral Activity

Recent studies have indicated that derivatives of indole compounds, including this compound, exhibit promising antiviral properties. For instance, indole derivatives have been shown to inhibit HIV-1 integrase activity effectively. The binding conformation analysis revealed that the indole core can chelate metal ions essential for the enzyme's activity, making it a potential scaffold for developing integrase inhibitors .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of indole derivatives, including those similar to this compound. These compounds have demonstrated anti-inflammatory and antioxidant properties, which are beneficial in treating neurodegenerative diseases such as Alzheimer's disease . The multitarget-directed ligands developed from these compounds aim to address multiple pathological mechanisms involved in neurodegeneration.

In Vitro Studies

In vitro studies have characterized the biological activity of this compound and its derivatives. For example, compounds derived from this structure have been evaluated for their ability to inhibit specific enzymes or pathways associated with disease processes. The results often show significant inhibition rates, suggesting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications to the indole ring or the carboxylate group can enhance biological activity or selectivity towards specific targets . This approach has been instrumental in developing more effective drugs with fewer side effects.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups necessary for biological activity. Techniques such as alkylation and coupling reactions are commonly employed to produce this compound efficiently .

Derivatives and Analogues

The exploration of analogues of this compound has led to a variety of compounds with enhanced properties. For instance, modifications at different positions on the indole ring can yield derivatives with improved potency against specific biological targets .

Case Studies

These case studies illustrate the ongoing research into this compound and its derivatives, showcasing their potential applications in treating viral infections and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-methylindole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Functional Group Variations

The biological and physicochemical properties of indole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogues:

Table 1: Comparison of Substituents and Key Properties

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The amino group (NH2) in the target compound is electron-donating, enhancing nucleophilic reactivity and hydrogen-bonding capacity. Carboxylic acid derivatives (e.g., 4-Methyl-1H-indole-2-carboxylic acid) exhibit higher polarity and acidity compared to ester derivatives, impacting solubility and pharmacokinetics .

Positional Effects on Bioactivity: Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate () demonstrates antitumor activity, attributed to bulky substituents (benzyloxy, methoxy) that may interact with hydrophobic pockets in enzymes . The target compound’s amino group could offer distinct binding modes in similar applications. 7-Chloro-3-methyl-1H-indole-2-carboxylic acid () highlights how halogenation at position 7 and carboxylation at position 2 influence toxicity profiles and membrane permeability .

Synthetic and Structural Considerations :

- The synthesis of methyl β-carboline carboxylates () involves oxidation with potassium permanganate, suggesting analogous methods might apply for introducing carboxylate esters in indoles .

- Crystal structure studies () reveal that substituents at positions 1 and 2 (e.g., methyl or carboxylate groups) affect molecular planarity and packing, which correlate with stability and crystallization behavior .

Physicochemical and Pharmacokinetic Properties

- Melting Points : Derivatives like 1-Methyl-1H-indole-5-carboxylic acid (mp 221–223°C, ) indicate that polar functional groups (e.g., COOH) elevate melting points due to intermolecular hydrogen bonding. The target compound’s ester group may lower its melting point compared to carboxylic acids .

- Metabolic Stability : Ester groups are prone to hydrolysis by esterases, whereas carboxylic acids are more metabolically inert. This difference is critical in drug design .

Biological Activity

Methyl 4-amino-2-methyl-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in the context of antiviral and antimicrobial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

This compound is an indole derivative characterized by the presence of an amino group and a carboxylate moiety. Its structure can be represented as follows:

This compound exhibits properties that allow it to interact with various biological targets, making it a candidate for drug development.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including this compound, as inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle. The mechanism involves chelation with divalent cations (Mg²⁺), which are essential for integrase activity.

Key Findings:

- IC₅₀ Values: Inhibitory concentrations (IC₅₀) for related indole derivatives against HIV-1 integrase have been reported, with some compounds demonstrating IC₅₀ values as low as 0.13 μM, indicating potent activity against the enzyme .

- Binding Interactions: The indole core facilitates π–π stacking interactions with viral DNA, enhancing binding affinity and inhibitory potential .

Antimicrobial Activity

In addition to antiviral properties, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Efficacy:

- Minimum Inhibitory Concentration (MIC): Compounds related to this indole derivative exhibited MIC values ranging from 0.98 μg/mL to 3.90 μg/mL against MRSA, showcasing significant antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the indole scaffold can significantly alter its potency:

| Compound | Modification | IC₅₀ (μM) | Remarks |

|---|---|---|---|

| 20a | C3 long branch | 0.13 | Enhanced binding to integrase |

| 3k | Iodine substitution | 0.98 | Effective against MRSA |

| 4d | Halogenated benzene | 32.37 | Moderate integrase inhibition |

Integrase Inhibition Studies

A series of studies focused on the design and synthesis of indole derivatives have demonstrated the relationship between structural modifications and integrase inhibition:

- Compound Optimization: The introduction of halogen substituents and structural modifications at specific positions on the indole ring led to enhanced inhibitory effects against HIV integrase.

- Binding Mode Analysis: Molecular docking studies revealed that specific modifications improved interactions with the active site of integrase, suggesting pathways for further development of more potent inhibitors .

Antibacterial Activity Assessment

In vitro evaluations have confirmed the efficacy of this compound against pathogenic bacteria:

Q & A

Q. How can contradictory biological activity results across assay systems be systematically investigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.